molecular formula C13H13N3O2 B2659388 (2,5-dimethylfuran-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 1448134-55-1

(2,5-dimethylfuran-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Cat. No. B2659388
CAS RN: 1448134-55-1
M. Wt: 243.266
InChI Key: DWRXYALHUABJIB-UHFFFAOYSA-N
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Description

(2,5-dimethylfuran-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific studies.

Scientific Research Applications

Antimicrobial and Anticancer Agents

A series of novel pyrazole derivatives, including compounds related to pyrimidinones, have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Among these, certain compounds exhibited higher anticancer activity than doxorubicin, a reference drug, indicating their potential as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Complex Formation Studies

The complex formation of 4,6-dimethyl-2-(1H)-pyrimidinone with dysprosium(III) tris(acetylacetonate) highlights the compound's ability to interact with metal ions, which could be relevant in the development of new materials or catalytic processes (Pod''yachev et al., 1994).

Synthesis Methodologies

Research has also focused on the synthesis of pyrrolo[3,2-d]pyrimidine derivatives, which are related to the compound of interest. These methodologies contribute to the broader field of heterocyclic chemistry and offer pathways for creating new compounds with potential biological or material applications (Majumdar, Das, & Jana, 1998).

properties

IUPAC Name

5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-(2,5-dimethylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-8-3-11(9(2)18-8)13(17)16-5-10-4-14-7-15-12(10)6-16/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRXYALHUABJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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